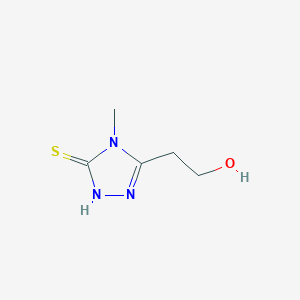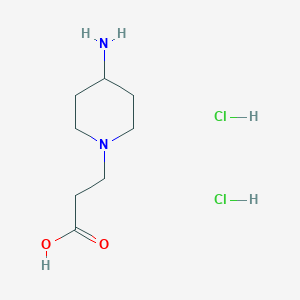
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
Overview
Description
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound with the CAS Number: 1461705-18-9 . It has a molecular weight of 244.7 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl) (2-fluorophenyl)methanone hydrochloride . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is 1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9 (10)11 (15)14-6-5-8 (13)7-14;/h1-4,8H,5-7,13H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is an oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Reaction Studies
Synthesis and Reactions of Nitroxides : Hankovszky et al. (1989) explored the synthesis of fluorophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones with Grignard reagents. This included the conversion of tetramethyl-3-formyl-3-pyrrolin-1-oxyl to tetramethyl-3-(4-fluorobenzoyl)-3-pyrrolin-1-oxyl, illustrating a pathway for the synthesis of compounds related to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Hankovszky et al., 1989).
Pyrrole and Pyrrole Derivatives : Anderson and Liu (2000) discuss the preparation of pyrrole derivatives through condensation of amines with carbonyl-containing compounds. This includes derivatives like pyrrolines and pyrrolidines, relevant to understanding the synthesis and applications of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Anderson & Liu, 2000).
Chemical Reactions and Kinetics
Reactions between Fluoro-Dinitrobenzene and Amines : Mancini et al. (2004) studied the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine in various solvent systems, providing insight into the reactivity of related fluorobenzene and pyrrolidine structures (Mancini, Fortunato, & Vottero, 2004).
Synthesis of Pyrrolidines and Pyrrolidinones : Wei et al. (2019) demonstrated the iron-catalyzed synthesis of pyrrolidines and pyrrolidinones through hydrosilylation, relevant to the chemical transformations of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Wei, Netkaew, & Darcel, 2019).
Chemical Stability and Degradation
- Stability of Amine Blends : Vevelstad et al. (2022) investigated the chemical stability of a blend of amines, including pyrrolidine, in the context of CO2 capture. Their findings provide insights into the stability and degradation pathways of amine structures similar to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Vevelstad et al., 2022).
Application in Fluorescence and Spectroscopy
- Fluorescent Probes for DNA Detection : Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with pyrrolidine and explored their application as fluorescent probes for DNA detection. This highlights the potential of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride derivatives in bioimaging and molecular diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Safety And Hazards
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJRUEBAENLOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)







![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)